molecular formula C17H23NO3 B4837479 cycloheptyl 3-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate

cycloheptyl 3-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate

Cat. No. B4837479
M. Wt: 289.4 g/mol
InChI Key: CLWDKVYWCJMUTL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cycloheptyl 3-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate, also known as CTI-01, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. CTI-01 belongs to the class of indole derivatives and has been found to exhibit promising biological activities. In

Mechanism of Action

The exact mechanism of action of cycloheptyl 3-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate is not fully understood. However, it is believed to exert its biological activities by modulating various cellular pathways. cycloheptyl 3-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate has been found to inhibit the activity of NF-κB, a transcription factor that plays a key role in inflammation and cancer. It has also been shown to activate the p53 pathway, which is involved in the regulation of cell cycle and apoptosis. Moreover, cycloheptyl 3-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate has been found to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair.
Biochemical and Physiological Effects:
cycloheptyl 3-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate has been found to exhibit several biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. It has also been found to induce apoptosis in cancer cells by activating the caspase cascade. Moreover, cycloheptyl 3-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate has been shown to inhibit the activity of topoisomerase II, which leads to DNA damage and cell death.

Advantages and Limitations for Lab Experiments

Cycloheptyl 3-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate has several advantages for lab experiments. It is a relatively stable compound and can be easily synthesized in the laboratory. Moreover, it exhibits potent biological activities at low concentrations, which makes it an ideal candidate for further study. However, there are also some limitations associated with the use of cycloheptyl 3-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate in lab experiments. Its mechanism of action is not fully understood, which makes it difficult to design targeted experiments. Additionally, the compound is relatively expensive, which may limit its use in larger-scale experiments.

Future Directions

There are several future directions for the study of cycloheptyl 3-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate. One potential area of research is the development of cycloheptyl 3-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate as a therapeutic agent for the treatment of cancer and inflammatory diseases. Another area of research is the study of the mechanism of action of cycloheptyl 3-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate, which may provide insights into the development of new drugs with similar activities. Additionally, the synthesis of cycloheptyl 3-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate derivatives with improved biological activities may also be an area of future research. Overall, the study of cycloheptyl 3-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate holds promise for the development of new therapeutic agents and the advancement of our understanding of cellular pathways involved in inflammation and cancer.

Scientific Research Applications

Cycloheptyl 3-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate has been studied extensively for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, anti-cancer, and anti-microbial activities. cycloheptyl 3-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. It has also been found to possess potent anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. Additionally, cycloheptyl 3-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate has been shown to exhibit antimicrobial activity against a range of bacteria and fungi.

properties

IUPAC Name

cycloheptyl 3-methyl-4-oxo-1,5,6,7-tetrahydroindole-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23NO3/c1-11-15-13(9-6-10-14(15)19)18-16(11)17(20)21-12-7-4-2-3-5-8-12/h12,18H,2-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLWDKVYWCJMUTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(NC2=C1C(=O)CCC2)C(=O)OC3CCCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
cycloheptyl 3-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate
Reactant of Route 2
Reactant of Route 2
cycloheptyl 3-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate
Reactant of Route 3
Reactant of Route 3
cycloheptyl 3-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate
Reactant of Route 4
Reactant of Route 4
cycloheptyl 3-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
cycloheptyl 3-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate
Reactant of Route 6
cycloheptyl 3-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.